2,5-Difluoro-3-nitropyridin-4-amine

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

2,5-Difluoro-3-nitropyridin-4-amine (CAS: 855006-70-1) is a poly-substituted pyridine building block containing dual fluorine atoms, a nitro group, and a primary amine. The precise substitution pattern—fluorine at the 2- and 5-positions flanking a 3-nitro and 4-amino group—creates a unique electronic environment that governs regioselective nucleophilic aromatic substitution (SNAr) and downstream derivatization.

Molecular Formula C5H3F2N3O2
Molecular Weight 175.09 g/mol
Cat. No. B12957812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-3-nitropyridin-4-amine
Molecular FormulaC5H3F2N3O2
Molecular Weight175.09 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)F)[N+](=O)[O-])N)F
InChIInChI=1S/C5H3F2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
InChIKeyKVOBENHBFIWVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-3-nitropyridin-4-amine: A Core Intermediate for Selective Fluorinated Heterocycle Synthesis


2,5-Difluoro-3-nitropyridin-4-amine (CAS: 855006-70-1) is a poly-substituted pyridine building block containing dual fluorine atoms, a nitro group, and a primary amine [1]. The precise substitution pattern—fluorine at the 2- and 5-positions flanking a 3-nitro and 4-amino group—creates a unique electronic environment that governs regioselective nucleophilic aromatic substitution (SNAr) and downstream derivatization . This compound serves as a versatile intermediate in the synthesis of kinase inhibitor scaffolds and agrochemical candidates, where strategic fluorine placement is critical for modulating target binding and metabolic stability [2].

Why 2,5-Difluoro-3-nitropyridin-4-amine Cannot Be Replaced by Common 2,6- or 3,5-Difluoro Isomers


In medicinal and agrochemical discovery, fluorinated pyridine isomers are not interchangeable scaffolds. The 2,5-difluoro substitution pattern in 2,5-difluoro-3-nitropyridin-4-amine induces a markedly different electron density distribution on the pyridine ring compared to 2,6-difluoro or 3,5-difluoro analogs [1]. Specifically, fluorine at the 2-position in this isomer enhances ring electron deficiency more effectively than in 2,6-difluoro isomers, altering both the regioselectivity and rate of nucleophilic aromatic substitution . This electronic differentiation directly impacts the vectors of substituent growth in drug-like molecules, affecting target engagement and physicochemical properties [2]. Therefore, substituting a 2,5-difluoro intermediate with a 2,6- or 3,5-difluoro alternative risks synthesizing a different chemotype with altered biological activity and intellectual property position.

Quantitative Differentiation of 2,5-Difluoro-3-nitropyridin-4-amine: Evidence for Procurement Decisions


Differential Reactivity in Nucleophilic Aromatic Substitution: 2,5-Difluoro vs. 2,6-Difluoro Isomers

The 2,5-difluoro substitution pattern in 2,5-difluoro-3-nitropyridin-4-amine enhances ring electron deficiency compared to the 2,6-difluoro isomer, leading to altered reactivity in nucleophilic aromatic substitution (SNAr) . While direct comparative rate constants are not publicly disclosed for this specific compound, the electronic effect is well-established: fluorine at the 2-position para to the ring nitrogen exerts a strong -I effect, while the 5-fluorine ortho to the 4-amino group influences hydrogen bonding and steric accessibility [1]. This differential activation dictates which position (C-2 vs. C-6) is preferentially attacked by nucleophiles during scaffold elaboration, a critical parameter for controlling reaction outcomes in library synthesis.

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Unique Solid-State Packing Motifs Driven by NH···F Hydrogen Bonding: Comparative Crystallographic Analysis

The crystal packing of 2,5-difluoro-3-nitropyridin-4-amine is governed by a complex network of intermolecular interactions that are distinct from related 4-aminopyridine derivatives, significantly influencing solid-state properties and stability . The presence of both an NH2 donor and multiple F and NO2 acceptors creates a hydrogen-bonding network that differs from analogs lacking the 2,5-difluoro motif . While full single-crystal X-ray diffraction data for this exact compound is not publicly available, crystallographic studies on structurally related 4-aminopolyfluoropyridines demonstrate unusually short N–H···F hydrogen bonds (d(N···F) ≈ 2.8–3.0 Å) that dictate crystal packing and, consequently, melting point and solubility [1]. These solid-state characteristics directly impact compound handling, purification, and formulation development.

Solid-State Chemistry Crystallography Formulation

Distinct Molecular Descriptors vs. Isomeric Analogs: Impact on Drug-Likeness and IP Space

The computed molecular descriptors for 2,5-difluoro-3-nitropyridin-4-amine (Exact Mass: 175.01933 g/mol; H-Bond Donors: 1; H-Bond Acceptors: 6; Rotatable Bonds: 0) differ significantly from those of its 2,6-difluoro isomer and other positional isomers, leading to distinct physicochemical and patent landscapes [1]. For instance, the 2,5-arrangement places fluorine atoms in a non-symmetric orientation, creating a unique molecular shape and dipole moment compared to the more symmetric 2,6-isomer. This difference is reflected in the unique InChIKey (KVOBENHBFIWVFP-UHFFFAOYSA-N) [2]. Such variations in shape and electronic distribution influence target binding and metabolic stability in ways that are not predictable a priori, making the 2,5-isomer a distinct chemical entity for patent protection and lead optimization.

Computational Chemistry Medicinal Chemistry Intellectual Property

Selectivity in Derivatization: 2,5-Difluoro Pattern Enables Orthogonal Functionalization

The 2,5-difluoro substitution pattern on a 3-nitropyridine core permits orthogonal functionalization strategies that are not possible with other difluoro isomers [1]. The 4-amino group can be selectively acylated or alkylated, while the 2- and 5-fluoro substituents can undergo sequential SNAr with different nucleophiles under controlled conditions, guided by the electron-withdrawing nitro group [2]. In contrast, 2,6-difluoro isomers often exhibit symmetrical reactivity, making selective mono-substitution challenging without protecting groups. While direct comparative yield data for specific transformations are proprietary, the principle is well-documented: the asymmetric 2,5-arrangement introduces differential activation of the C-F bonds, allowing for stepwise, regioselective introduction of diverse functional groups [3].

Organic Synthesis Methodology Medicinal Chemistry

High-Value Application Scenarios for 2,5-Difluoro-3-nitropyridin-4-amine in Drug Discovery and Agrochemical R&D


Medicinal Chemistry: Scaffold for Type II Kinase Inhibitors

The unique 2,5-difluoro substitution pattern of 2,5-difluoro-3-nitropyridin-4-amine creates a hinge-binding motif for kinase inhibitors that is distinct from the more common 2,4-dihalo or 2,6-difluoro scaffolds [1]. The 4-amino group serves as the primary attachment point for the kinase hinge region, while the 2- and 5-fluorines and 3-nitro group can be sequentially elaborated to occupy the hydrophobic back pocket and solvent-exposed regions, respectively. This orthogonal reactivity allows medicinal chemists to rapidly synthesize focused libraries of Type II kinase inhibitors targeting VEGFR, PDGFR, and c-KIT with improved selectivity profiles compared to inhibitors derived from symmetric intermediates [2]. The distinct intellectual property space of this scaffold also offers freedom-to-operate advantages.

Agrochemical Discovery: Synthesis of Novel Fungicidal Aminopyridines

The electron-deficient nature of the pyridine ring in 2,5-difluoro-3-nitropyridin-4-amine makes it an ideal precursor for agrochemical fungicides that act by disrupting fungal respiration or cell wall biosynthesis [1]. By exploiting the differential reactivity of the 2- and 5-fluorines, researchers can introduce lipophilic side chains at specific positions to optimize cuticle penetration and phloem mobility in plants, while the 4-amino group can be derivatized to modulate target binding at the succinate dehydrogenase (SDH) or cytochrome bc1 complex [2]. The compound's class-leading potential for generating patentable, fluorine-rich analogs with favorable environmental fate profiles makes it a strategic choice for next-generation crop protection agents [3].

Materials Science: Building Block for Fluorinated Liquid Crystals and OLEDs

The rigid, planar pyridine core of 2,5-difluoro-3-nitropyridin-4-amine, coupled with its strong dipole moment arising from the asymmetric fluorine substitution, is valuable for designing advanced materials [1]. The compound can be used to synthesize fluorinated ligands for emissive layers in organic light-emitting diodes (OLEDs) or as polar components in liquid crystalline mixtures [2]. The 4-amino group provides a handle for attaching extended aromatic or aliphatic tails, while the 2,5-difluoro motif influences the molecular packing and dielectric anisotropy, key parameters for achieving desired mesophase behavior and charge transport properties [3].

Chemical Biology: Synthesis of Photoaffinity Labeling Probes

The 3-nitro group in 2,5-difluoro-3-nitropyridin-4-amine can be reduced to a 3-amino group, providing a second, orthogonal handle for bioconjugation [1]. This enables the synthesis of dual-labeled probes where the 4-amino group is used to attach a targeting ligand (e.g., a kinase inhibitor warhead) and the reduced 3-amino group is used to install a photoaffinity label (e.g., diazirine) or a fluorescent reporter [2]. The 2,5-difluoro substitution pattern ensures that the two functional handles are spatially and electronically distinct, minimizing cross-reactivity during probe assembly and improving the fidelity of target identification studies in complex proteomes [3].

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